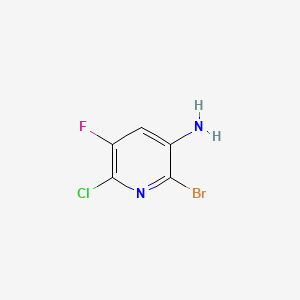
2-Bromo-6-chloro-5-fluoropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-5-fluoropyridin-3-amine is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-5-fluoropyridin-3-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of pyridine derivatives followed by amination. For example, starting with 2,6-dichloropyridine, selective bromination and fluorination can be achieved using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-6-chloro-5-fluoropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-fluoropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-6-chloro-2-fluoropyridine
- 5-Bromo-3-chloro-6-fluoropyridin-2-amine
Uniqueness
2-Bromo-6-chloro-5-fluoropyridin-3-amine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C5H3BrClFN2 |
|---|---|
Molecular Weight |
225.44 g/mol |
IUPAC Name |
2-bromo-6-chloro-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H3BrClFN2/c6-4-3(9)1-2(8)5(7)10-4/h1H,9H2 |
InChI Key |
KKAULDMSCWTLQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



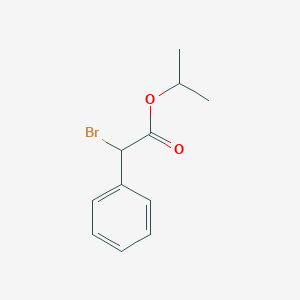
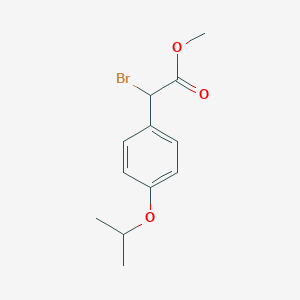
![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)

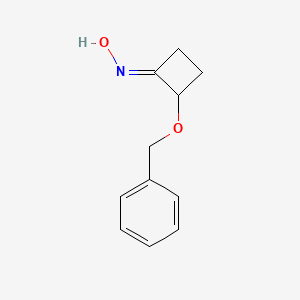

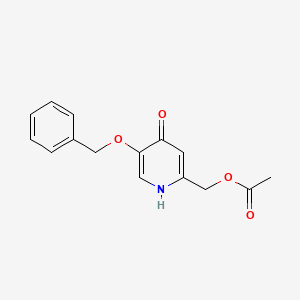
![6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)
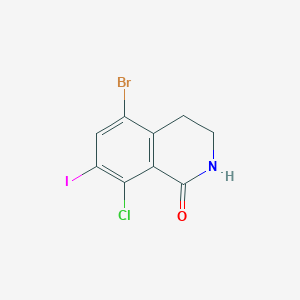
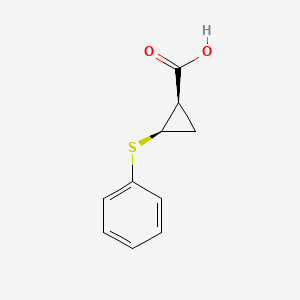
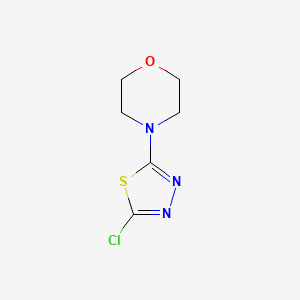
![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
